molecular formula C7H8BClO3 B1369530 2-Chloro-5-methoxyphenylboronic acid CAS No. 89694-46-2

2-Chloro-5-methoxyphenylboronic acid

Cat. No. B1369530
CAS RN: 89694-46-2
M. Wt: 186.4 g/mol
InChI Key: REFXAANPQCJZRY-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has an average mass of 186.401 Da and a monoisotopic mass of 186.025497 Da .


Chemical Reactions Analysis

Boronic acids, including 2-Chloro-5-methoxyphenylboronic acid, are valuable building blocks in organic synthesis. They can undergo various chemical reactions, including functionalizing deboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm³, a boiling point of 354.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±3.0 kJ/mol and a flash point of 168.4±30.7 °C .

Scientific Research Applications

Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Chloro-5-methoxyphenylboronic acid is used as a reagent in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .
  • Methods of Application : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as 2-Chloro-5-methoxyphenylboronic acid, with a halide or pseudohalide using a palladium catalyst .
  • Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Synthesis of Canthin-6-one Alkaloids

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 2-Chloro-5-methoxyphenylboronic acid can be used to synthesize canthin-6-one alkaloids . These alkaloids have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antifungal effects .
  • Methods of Application : The synthesis involves reacting 2-Chloro-5-methoxyphenylboronic acid with 8-bromo-1,5-naphthyridin-2-one via Pd-catalyzed Suzuki coupling and Cu-catalyzed amidation reactions .
  • Results or Outcomes : The result of this reaction is the formation of canthin-6-one alkaloids .

Pd-catalyzed Direct Arylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Chloro-5-methoxyphenylboronic acid can be used in Pd-catalyzed direct arylation . This is a process where an aryl group is directly transferred from the boronic acid to another molecule .
  • Methods of Application : The reaction involves the use of a palladium catalyst to facilitate the transfer of the aryl group .
  • Results or Outcomes : The outcome of this reaction is the formation of a new molecule with the aryl group attached .

Suzuki-Miyaura Cross-Coupling in Water

  • Scientific Field : Green Chemistry
  • Application Summary : 2-Chloro-5-methoxyphenylboronic acid can be used in Suzuki-Miyaura cross-coupling reactions performed in water . This is a more environmentally friendly version of the traditional Suzuki-Miyaura reaction .
  • Methods of Application : The reaction is similar to the traditional Suzuki-Miyaura reaction, but it is performed in water instead of organic solvents .
  • Results or Outcomes : The outcome is the same as the traditional Suzuki-Miyaura reaction, but the use of water as the solvent makes the process more sustainable .

Pd-catalyzed Direct Arylation

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Chloro-5-methoxyphenylboronic acid can be used in Pd-catalyzed direct arylation . This is a process where an aryl group is directly transferred from the boronic acid to another molecule .
  • Methods of Application : The reaction involves the use of a palladium catalyst to facilitate the transfer of the aryl group .
  • Results or Outcomes : The outcome of this reaction is the formation of a new molecule with the aryl group attached .

Suzuki-Miyaura Cross-Coupling in Water

  • Scientific Field : Green Chemistry
  • Application Summary : 2-Chloro-5-methoxyphenylboronic acid can be used in Suzuki-Miyaura cross-coupling reactions performed in water . This is a more environmentally friendly version of the traditional Suzuki-Miyaura reaction .
  • Methods of Application : The reaction is similar to the traditional Suzuki-Miyaura reaction, but it is performed in water instead of organic solvents .
  • Results or Outcomes : The outcome is the same as the traditional Suzuki-Miyaura reaction, but the use of water as the solvent makes the process more sustainable .

Safety And Hazards

2-Chloro-5-methoxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFXAANPQCJZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590372
Record name (2-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxyphenylboronic acid

CAS RN

89694-46-2
Record name (2-Chloro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-5-methoxyphenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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